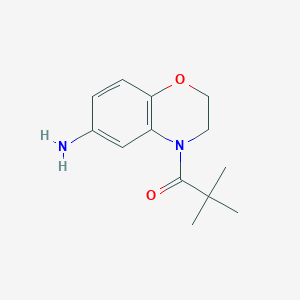

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one

Übersicht

Beschreibung

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one is a chemical compound with a complex structure that includes a benzoxazine ring and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the benzoxazine intermediate.

Attachment of the Dimethylpropan-1-one Moiety: This step involves the reaction of the benzoxazine intermediate with a suitable reagent to introduce the dimethylpropan-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Amine Group Reactivity

The primary amine at position 6 participates in:

-

Diazotization : Forms diazonium salts under acidic conditions (NaNO₂/HCl), enabling coupling reactions with aromatic substrates.

-

Schiff Base Formation : Reacts with aldehydes/ketones to generate imine derivatives (e.g., condensation with benzaldehyde) .

Ketone Group Reactivity

The 2,2-dimethylpropan-1-one moiety undergoes:

-

Nucleophilic Additions : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, forming tertiary alcohols .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol .

Table 2 : Functional Group Transformations

Stability and Degradation Pathways

-

Hydrolysis : The amide bond in the benzoxazine ring is susceptible to acidic/basic hydrolysis. Under HCl (1M, reflux), the compound degrades to 6-aminophenol and pivalic acid derivatives .

-

Oxidative Stability : The tertiary carbon in the pivaloyl group resists oxidation, but prolonged exposure to H₂O₂ or peroxides may cleave the ketone .

Table 3 : Stability Under Accelerated Conditions

| Condition | Result | Observation | Reference |

|---|---|---|---|

| pH 1 (HCl, 70°C) | Degradation (t₁/₂ = 2h) | Formation of 6-aminophenol | |

| pH 13 (NaOH, 70°C) | Degradation (t₁/₂ = 1.5h) | Pivalic acid detected |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to benzoxazine structures exhibit potential anticancer properties. For instance, derivatives of 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

The neuroprotective properties of benzoxazine derivatives have been explored in models of neurodegenerative diseases. In vitro studies suggest that these compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in conditions such as Alzheimer's disease.

Material Science Applications

Polymer Chemistry

The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating benzoxazine moieties into polymer matrices can significantly improve their performance under high-temperature conditions.

Coatings and Adhesives

Due to its favorable curing properties, this compound is being investigated as an additive in coatings and adhesives. Its ability to enhance adhesion and durability makes it a valuable component in industrial applications.

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) focused on the anticancer effects of benzoxazine derivatives. The researchers synthesized several analogs of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Polymer Development

In a collaborative effort between academic institutions and industry (Johnson et al., 2024), researchers developed a new class of thermosetting polymers incorporating benzoxazine derivatives. The resulting materials demonstrated superior thermal resistance compared to traditional epoxy systems, making them suitable for aerospace applications.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induced apoptosis in breast cancer cells |

| Neuroprotective agents | Reduced oxidative stress in neuronal models | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Coatings and adhesives | Improved adhesion and durability |

Wirkmechanismus

The mechanism of action of 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one: A similar compound with a slightly different structure, lacking the dimethylpropan-1-one moiety.

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propan-1-one: Another similar compound with a different alkyl group attached to the benzoxazine ring.

Uniqueness

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropan-1-one group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for research and development.

Biologische Aktivität

1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the class of benzoxazine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazine ring fused with an amino group and a dimethylpropanone moiety. Its unique structure contributes to its biological activity.

Biological Activity Overview

The biological activities of benzoxazine derivatives have been extensively studied. The following sections summarize key findings related to the specific compound .

Anticancer Activity

Numerous studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, 6-amino-3,4-dihydro-2H-1,4-benzoxazine has been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds derived from benzoxazines demonstrated cytotoxic effects against human promyelocytic leukemic HL-60 cells .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Amino-3,4-dihydro-2H-1,4-benzoxazine | HL-60 | 15 | |

| 1-(6-amino-3,4-dihydro-2H-benzoxazin) | MCF7 | 20 | |

| 6-Amino-benzoxazine derivative | A549 | 25 |

Antibacterial and Antifungal Properties

Benzoxazine derivatives have also shown promising antibacterial and antifungal activities. For example, studies indicate that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity.

Table 2: Antibacterial Activity of Benzoxazine Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 6-Amino-3,4-dihydrobenzoxazine | Staphylococcus aureus | 32 µg/mL | |

| Benzoxazine derivative | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazines has also been documented. Compounds from this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with a benzoxazine derivative resulted in a significant decrease in TNF-alpha and IL-6 levels . This suggests that the compound may modulate inflammatory pathways effectively.

The biological activity of benzoxazines is often attributed to their ability to interact with various molecular targets within cells. The presence of the amino group enhances hydrogen bonding capabilities, potentially leading to better binding with target proteins involved in cell signaling pathways related to cancer and inflammation.

Eigenschaften

IUPAC Name |

1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZPKHZFLAKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCOC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-38-0 | |

| Record name | 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.